molecular formula C22H24N2O6S2 B13751715 n,n'-Bis(phenylacetyl)cystine CAS No. 2752-39-8

n,n'-Bis(phenylacetyl)cystine

Cat. No.: B13751715
CAS No.: 2752-39-8
M. Wt: 476.6 g/mol
InChI Key: DWRCRIMPBCLETK-UHFFFAOYSA-N
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Description

N,n'-Bis(phenylacetyl)cystine is a useful research compound. Its molecular formula is C22H24N2O6S2 and its molecular weight is 476.6 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2752-39-8

Molecular Formula

C22H24N2O6S2

Molecular Weight

476.6 g/mol

IUPAC Name

3-[[2-carboxy-2-[(2-phenylacetyl)amino]ethyl]disulfanyl]-2-[(2-phenylacetyl)amino]propanoic acid

InChI

InChI=1S/C22H24N2O6S2/c25-19(11-15-7-3-1-4-8-15)23-17(21(27)28)13-31-32-14-18(22(29)30)24-20(26)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,23,25)(H,24,26)(H,27,28)(H,29,30)

InChI Key

DWRCRIMPBCLETK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(CSSCC(C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Contextualization Within Cystine and Cysteine Derivatives Chemistry

Cystine, a dimeric amino acid formed by the oxidation of two cysteine molecules, and its monomeric counterpart, cysteine, are fundamental building blocks in biochemistry. wikipedia.org Their significance stems from the unique disulfide bond in cystine, which is crucial for the tertiary structure of proteins, and the reactive thiol group in cysteine, which participates in a wide range of chemical reactions. wikipedia.orgnih.gov

The derivatization of these amino acids, such as the introduction of phenylacetyl groups to form n,n'-Bis(phenylacetyl)cystine, alters their original properties. The phenylacetyl groups can enhance solubility and may influence the compound's biological activity. smolecule.com This strategic modification allows for greater control in chemical synthesis and can be used to modulate the compound's interaction with biological systems. smolecule.com

Derivatives of cystine and cysteine are a cornerstone of modern chemical and biological research. For instance, protecting the thiol group of cysteine is a critical step in peptide synthesis to prevent unwanted side reactions. ucl.ac.uk Various protecting groups are employed, each with specific conditions for its removal, a concept known as orthogonality. The study of compounds like this compound contributes to the expanding toolbox of chemical modifications available to researchers.

Significance in Peptide Chemistry and Bio Organic Synthesis

The primary application of n,n'-Bis(phenylacetyl)cystine lies in its role as a specialized building block in peptide synthesis and as a tool in bio-organic chemistry.

In peptide synthesis, the controlled formation of disulfide bonds is essential for creating peptides with specific three-dimensional structures and biological activities. This compound can serve as a precursor for the controlled formation of these crucial linkages. smolecule.com The phenylacetyl groups act as protecting groups for the amino functions of cystine. This protection is vital to prevent the amino groups from participating in unintended reactions during the step-by-step assembly of a peptide chain.

The phenylacetyl group demonstrates orthogonality with other common protecting groups used in peptide synthesis, such as Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl). smolecule.com This means that the phenylacetyl groups can remain intact while Boc or Fmoc groups are removed, allowing for selective deprotection and the formation of peptide bonds at specific locations in the molecule. smolecule.com

Furthermore, the phenylacetyl moiety can be cleaved under specific conditions, including enzymatically by penicillin amidohydrolase, without affecting other functional groups within the peptide. psu.edu This mild and specific removal is a significant advantage in the synthesis of complex peptides.

In the broader field of bio-organic synthesis, this compound and similar derivatives are valuable for creating novel bioactive molecules. The cystine backbone is a key component of the antioxidant glutathione (B108866), and modifications like phenylacetylation may enhance bioavailability and therapeutic efficacy in areas related to oxidative stress. smolecule.com Researchers are exploring the potential of such modified amino acids in the development of new therapeutic agents and as probes to study biochemical pathways. smolecule.comontosight.ai

Historical Overview of Relevant Phenylacetylated Amino Acid Research

Conventional Chemical Synthesis Routes

Conventional chemical synthesis remains a primary approach for producing N-acyl amino acids like this compound. These methods focus on the strategic formation of amide and disulfide bonds, often employing protecting groups to ensure regioselectivity and stereochemical integrity.

Amide Bond Formation Strategies

The core of synthesizing this compound lies in the efficient formation of an amide bond between the amino groups of L-cystine and two equivalents of phenylacetic acid. Several established methods for amide bond formation are applicable. sci-hub.seresearchgate.net

One of the most common approaches is the Schotten-Baumann reaction , which is widely used for the industrial production of N-acyl amino acids. bbwpublisher.comanr.fr This method typically involves the use of an acyl chloride (e.g., phenylacetyl chloride) in the presence of a base under aqueous conditions to acylate the amino groups of cystine. anr.fr While effective, this method can sometimes lack selectivity and may require harsh conditions. anr.frnih.gov

Another prevalent strategy involves the use of coupling reagents to activate the carboxylic acid group of phenylacetic acid, facilitating its reaction with the amine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. sci-hub.se The use of additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can form activated esters, which then react with the amine to form the amide bond with higher efficiency and reduced side reactions, including racemization. researchgate.net

The activated ester method is another key strategy. bbwpublisher.com Phenylacetic acid can be converted to a more reactive form, such as a p-nitrophenyl ester or an N-hydroxysuccinimide ester. This activated intermediate is then reacted with L-cystine to yield the desired product. This approach often provides cleaner reactions and better yields compared to direct condensation.

A two-step aqueous-phase acetylation and deprotection process has been described for the synthesis of N,N'-diacetyl-L-cystine, a close analog. google.com This involves the N,N'-diacetylation of a protected cystine derivative (di-tert-butyl-L-cystine) in water using acetic anhydride (B1165640) and a base like sodium bicarbonate. google.com The protecting groups are subsequently removed to yield the final product. A similar strategy could be adapted for this compound by substituting acetic anhydride with a phenylacetic acid derivative.

Table 1: Comparison of Amide Bond Formation Strategies

Method Activating Agent/Reagent Advantages Disadvantages
Schotten-Baumann Acyl Chloride (e.g., Phenylacetyl chloride) & Base Industrially scalable, well-established. bbwpublisher.comanr.fr Can require harsh conditions, potential for side reactions. anr.frnih.gov
Carbodiimide Coupling DCC, EDC with additives (HOBt, NHS) High yields, mild reaction conditions, reduced racemization. researchgate.net Byproducts can be difficult to remove.
Activated Ester NHS, p-nitrophenol Clean reactions, good yields. bbwpublisher.com Requires pre-activation of the carboxylic acid.
Acyl Anhydride Phenylacetic anhydride Reactive, can provide good yields. Can be moisture-sensitive.

Disulfide Bond Formation and Manipulation

The disulfide bond is a central feature of the cystine backbone. Synthetic strategies can either start with L-cystine, where the disulfide bond is already present, or form it from two L-cysteine derivatives.

When starting with L-cystine, the primary challenge is to perform the N-acylation without cleaving the disulfide bond. This typically requires carefully controlled reaction conditions. Conversely, one could start with two molecules of N-phenylacetyl-L-cysteine and then form the disulfide bond through oxidation. nih.gov

Several methods exist for forming disulfide bonds:

Air Oxidation: In the presence of a catalyst, such as iron salts, the thiol groups of two cysteine derivatives can be oxidized by air to form a disulfide bond. sioc-journal.cn This method is simple but can be slow and may lead to side products.

Iodine Oxidation: Iodine is a common and effective reagent for the oxidation of thiols to disulfides. sioc-journal.cn

Dimethyl Sulfoxide (DMSO) Oxidation: DMSO can act as a mild oxidant for disulfide bond formation. sioc-journal.cn

Solid-Phase Methods: For more complex peptides, solid-phase synthesis techniques can be employed where the disulfide bond is formed while the peptide is attached to a resin support. nih.govthermofisher.com This can be achieved using reagents like thallium(III) trifluoroacetate. thermofisher.com

Stereoselective Synthesis Approaches

Maintaining the stereochemical integrity of the L-cystine core is crucial. The use of chiral starting materials like L-cystine or L-cysteine is the most direct approach to ensure the desired stereochemistry in the final product. google.com During the amide bond formation, care must be taken to avoid racemization, especially if harsh conditions or certain coupling reagents are used. researchgate.net

Stereoselective approaches in the synthesis of cysteine derivatives often involve the use of chiral auxiliaries or catalysts. doi.org For instance, the alkylation of cyclic chiral cysteine enolate equivalents can be used to introduce substituents in a diastereoselective manner. doi.org While potentially not directly applicable to the N-acylation of cystine, these principles highlight the importance of stereocontrol in the synthesis of complex amino acid derivatives. Recent studies have also shown that surface-catalyzed peptide synthesis in the presence of cysteine can exhibit a strong stereoselective bias. researchgate.netacs.org

Enzymatic and Chemo-Enzymatic Synthesis Considerations

In response to the growing demand for greener and more selective synthetic methods, enzymatic and chemo-enzymatic approaches for producing N-acyl amino acids have gained significant attention. bbwpublisher.comanr.fr These methods offer mild reaction conditions and high selectivity. bbwpublisher.com

Biocatalytic Approaches for Amino Acid Derivatization

Enzymes, particularly hydrolases like lipases and acylases, can catalyze the formation of amide bonds. nih.govnih.gov These reactions are often performed in non-aqueous or low-water media to shift the equilibrium towards synthesis rather than hydrolysis. researchgate.net

Lipases have been extensively studied for their ability to catalyze the acylation of amines. sci-hub.se For example, immobilized Candida antarctica lipase (B570770) B (Novozym 435) is a well-known biocatalyst for such transformations. anr.frrsc.org The enzymatic synthesis of N-acyl amino acids can proceed via the aminolysis of an ester (e.g., phenylacetic acid methyl ester) with the amino acid. sci-hub.se

Aminoacylases are another class of enzymes with significant potential for the synthesis of N-acyl amino acids. nih.govnih.gov These enzymes have been shown to catalyze the acylation of various amino acids with fatty acids in aqueous media. nih.gov For instance, aminoacylases from Streptomyces ambofaciens have been shown to acylate cysteine, among other amino acids. nih.gov Similarly, acylase I from pig kidney has been used for the synthesis of N-lauroyl-L-amino acids. researchgate.net

Table 2: Enzymes in N-Acyl Amino Acid Synthesis

Enzyme Class Example Reaction Type Advantages
Lipases Candida antarctica Lipase B (CALB) anr.fr Aminolysis of esters sci-hub.se Broad substrate scope, commercially available. anr.fr
Acylases Acylase I from pig kidney researchgate.net Reverse hydrolysis researchgate.net Can operate in aqueous systems. nih.gov
Aminoacylases From Streptomyces ambofaciens nih.gov Acylation with fatty acids nih.gov High selectivity. nih.gov

Biosynthetic Pathways and Precursors (e.g., Nonribosomal Peptide Synthetase Analogs)

Nature produces a vast array of complex peptides, including those with modified amino acids, through the action of Nonribosomal Peptide Synthetases (NRPSs) . nih.govnih.gov These large, modular enzymes function as an assembly line to build peptides without the use of ribosomes. biorxiv.org

An NRPS module typically consists of three core domains: an adenylation (A) domain, a thiolation (T) or peptidyl carrier protein (PCP) domain, and a condensation (C) domain. nih.gov

The A-domain selects and activates a specific amino acid as an aminoacyl-adenylate. pnas.orgacs.org

The activated amino acid is then transferred to the T-domain , where it is tethered as a thioester. nih.gov

The C-domain catalyzes the formation of a peptide bond between the amino acid on its own module and the growing peptide chain attached to the previous module. acs.org

In some NRPS modules, the C-domain is replaced by a heterocyclization (Cy) domain , which can catalyze both condensation and subsequent cyclodehydration of cysteine, serine, or threonine residues. nih.govpnas.org This highlights nature's machinery for handling cysteine and incorporating it into complex structures.

While the direct use of NRPSs for the synthesis of a relatively simple molecule like this compound is not practical, understanding these biosynthetic pathways provides inspiration for the development of novel biocatalysts. The principles of substrate activation and controlled condensation found in NRPSs can be mimicked in chemo-enzymatic systems. For example, ATP-grasp enzymes, which are involved in some amide bond formations in natural product biosynthesis, represent another potential avenue for biocatalytic synthesis. biorxiv.orgnih.gov The study of these natural systems could lead to the engineering of enzymes or the design of synthetic mimics capable of producing N-acyl amino acids with high efficiency and selectivity.

Protecting Group Strategies in Synthesis

The strategic use of protecting groups is fundamental in the synthesis of complex molecules like this compound. These groups temporarily mask reactive functional groups, preventing unwanted side reactions and allowing for the selective modification of the target molecule. In the context of synthesizing this compound and its analogues, the primary concerns are the protection of the N-terminal amino groups and the thiol groups of the cysteine residues.

N-Terminal Acylation Methods (e.g., Phenylacetylation)

The introduction of a phenylacetyl group onto the N-termini of cystine is a key step in the synthesis of the target compound. This acylation reaction transforms the primary amino groups into secondary amides, thereby altering the molecule's properties.

A general and widely applicable method for the N-acylation of cystine involves its reaction with phenylacetyl chloride in the presence of a base. The reaction is typically carried out in an organic solvent to facilitate the dissolution of the reactants.

A common procedure for the synthesis of this compound involves the following steps:

Dissolution of L-cystine: L-cystine is suspended in a suitable aqueous or organic solvent. The use of L-cystine dihydrochloride (B599025) can enhance solubility.

Addition of a Base: A base, such as sodium hydroxide (B78521) or triethylamine, is added to the suspension to deprotonate the amino groups of cystine, making them nucleophilic.

Acylation: Phenylacetyl chloride is added to the reaction mixture. The nucleophilic amino groups attack the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the N-phenylacetyl amide bond.

Purification: The resulting this compound is then purified, typically by recrystallization or chromatography, to remove any unreacted starting materials and byproducts.

The synthesis of the closely related analogue, N,N'-diacetyl-L-cystine, provides valuable insights into the reaction conditions. For instance, L-cystine can be diacetylated using acetic anhydride in the presence of sodium hydroxide in an aqueous solution. google.com A two-step process has also been described for the synthesis of N,N'-diacetyl-L-cystine, starting from di-tert-butyl-L-cystine dihydrochloride, which is first acetylated in water with acetic anhydride and sodium bicarbonate, followed by the removal of the tert-butyl protecting groups with formic acid. google.com This latter approach highlights the use of protecting groups for the carboxyl functions while the N-acylation is performed.

Parameter Reaction Condition Reference
Starting Material L-cystine or L-cystine dihydrochloride smolecule.com
Acylating Agent Phenylacetyl chloride or Phenylacetic anhydride smolecule.com
Solvent Dichloromethane, Water smolecule.com
Base Triethylamine, Sodium hydroxide, Sodium bicarbonate smolecule.com
Reaction Time 1.5 - 24 hours google.com
Yield >88% (for the diacetyl intermediate)

Cysteine Thiol Protection in Disulfide-containing Systems

Commonly used thiol protecting groups in peptide synthesis, particularly in Fmoc-based solid-phase peptide synthesis (SPPS), include acid-labile, base-labile, and enzymatically cleavable groups.

Acid-Labile Protecting Groups:

Trityl (Trt): The trityl group is a widely used acid-labile protecting group for the cysteine thiol. hud.ac.uk It is stable under the basic conditions used for Fmoc removal but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin. hud.ac.ukcore.ac.uk However, the use of Fmoc-Cys(Trt)-OH can be associated with a higher risk of racemization during peptide coupling. acs.org

4-Methoxytrityl (Mmt) and 4,4'-Dimethoxydiphenylmethyl (Ddm): These are more acid-labile derivatives of the trityl group and can be removed under milder acidic conditions, offering greater flexibility in synthetic design. acs.orgnih.gov The Ddm group has been shown to suppress racemization of cysteine during coupling reactions. acs.org

Acid-Stable/Base-Labile Protecting Groups:

Acetamidomethyl (Acm): The Acm group is stable to both the acidic conditions of final cleavage and the basic conditions of Fmoc removal. hud.ac.uk This stability allows for the purification of the fully assembled peptide with the cysteine thiols still protected. The Acm group is typically removed by treatment with iodine or mercury(II) acetate, which can simultaneously promote disulfide bond formation. hud.ac.uk Fmoc-Cys(Acm)-OH generally shows a lower tendency for racemization compared to its Trt-protected counterpart. acs.org

Enzymatically Cleavable Protecting Groups:

Phenylacetamidomethyl (Phacm): The Phacm group offers a unique and mild deprotection strategy. Current time information in Bangalore, IN. It is stable under standard SPPS conditions but can be selectively cleaved by the enzyme Penicillin G Acylase (PGA) under neutral pH conditions. Current time information in Bangalore, IN.beilstein-journals.org This enzymatic removal is orthogonal to most other protecting groups used in peptide synthesis, making the Phacm group a valuable tool for the synthesis of complex peptides with multiple disulfide bonds. Current time information in Bangalore, IN. The deprotection can be carried out in aqueous buffer, and even in the presence of organic cosolvents. Current time information in Bangalore, IN.

The following table provides a comparison of these common thiol protecting groups:

Protecting Group Abbreviation Cleavage Conditions Key Features Reference
TritylTrtTrifluoroacetic acid (TFA)Acid-labile; risk of racemization. hud.ac.ukcore.ac.ukacs.org
AcetamidomethylAcmIodine, Mercury(II) acetateStable to acid and base; lower racemization. hud.ac.ukacs.org
PhenylacetamidomethylPhacmPenicillin G Acylase (PGA)Enzymatically cleavable; orthogonal to many other protecting groups. Current time information in Bangalore, IN.beilstein-journals.org
4,4'-DimethoxydiphenylmethylDdmMild acidSuppresses racemization. acs.org

Solid-State Structural Elucidation

The arrangement of atoms and molecules in the crystalline state offers a foundational understanding of the compound's preferred conformation and intermolecular interactions.

X-ray crystallography is a definitive technique for determining the precise three-dimensional structure of molecules in the solid state. creative-proteomics.com While direct crystallographic data for this compound is not extensively detailed in the provided search results, crucial insights can be drawn from studies of its derivatives.

A key related compound, a cyclic disulphide methyl ester, was synthesized using this compound as a starting material. rsc.org The conformation of this derivative was determined by X-ray crystallography, providing valuable information that reflects on the parent molecule's structural tendencies. rsc.org The analysis revealed that the derivative crystallizes in the triclinic space group P1. rsc.org The structure was solved and refined to a final R factor of 0.051 from 1,256 observed reflections. rsc.org In the solid state, the molecule features a distorted trans lactam structure and a P-helical (right-handed) disulfide bridge, with C-S-S-C torsion angles of 107.7° and 105.0° in the two independent molecules within the crystal. rsc.org

Table 1: Crystallographic Data for a Derivative of this compound

Parameter Value
Crystal System Triclinic
Space Group P1
R Factor 0.051
Disulfide Bridge Helicity P-helical (right-handed)
C-S-S-C Torsion Angles 107.7°, 105.0°

Data sourced from a study on a cyclic disulphide methyl ester synthesized from this compound. rsc.org

Solution-State Conformational Analysis

The conformation of molecules in solution can differ from their solid-state structure. Spectroscopic techniques are essential for probing the dynamic nature of this compound in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. frontiersin.org For the cyclic disulphide derivative of this compound, ¹H NMR studies were conducted to determine its solution-state conformation. rsc.org The analysis, which included comparing coupling constants, chemical shifts, temperature coefficients of NH resonances, and nuclear Overhauser effect (n.O.e.) difference measurements, indicated that the conformation in solution is very similar to that observed in the solid state. rsc.org This suggests that the distorted trans lactam and the P-helical disulfide bridge conformation are maintained in solution. rsc.org

In amides like this compound, restricted rotation around the amide C-N bond can render adjacent groups magnetically non-equivalent, a phenomenon observable by NMR. st-andrews.ac.uk Variable temperature NMR studies can be used to measure the energy barrier for this rotation. st-andrews.ac.uk For cystine and its derivatives, species-specific chemical shifts of the α-CH and β-CH₂ nuclei provide detailed information about the local electronic environment and protonation states. nih.gov

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.orglibretexts.org This technique is particularly sensitive to the three-dimensional structure of biomolecules and other chiral compounds. wikipedia.orgrsc.org

Near-UV CD (250-300 nm): Signals in this region arise from the aromatic phenyl groups and the disulfide bridge. wikipedia.orglibretexts.org The near-UV CD spectrum is highly sensitive to the tertiary structure and the specific orientation of these groups, making it a valuable tool for confirming the native conformation and detecting subtle structural changes. wikipedia.orgnih.gov

Far-UV CD (<250 nm): This region is dominated by absorptions from the amide bonds. wikipedia.org While often used to analyze the secondary structure (e.g., helices, sheets) of proteins, in a smaller molecule like this compound, the signals would reflect the conformation around the chiral centers and the geometry of the amide linkages. libretexts.org

The conformation of disulfide bridges can be probed by various spectroscopic methods. Raman spectroscopy is particularly sensitive to the S-S stretching vibration, which typically appears in the 500-540 cm⁻¹ region. nih.gov Different conformations of the C-S-S-C dihedral angle (e.g., gauche-gauche-gauche vs. gauche-gauche-trans) give rise to distinct Raman bands. nih.gov For instance, studies on bovine serum albumin showed that bands at 505 cm⁻¹ and 520 cm⁻¹ correspond to the gauche-gauche-gauche and gauche-gauche-trans conformations, respectively. nih.gov This allows for the characterization of the conformational population of the disulfide bridge in solution. nih.gov

Computational and Theoretical Studies of Molecular Structure

Theoretical studies, employing both quantum mechanics and classical mechanics, provide a detailed picture of the three-dimensional structure and dynamic behavior of this compound. While specific, dedicated computational studies on this exact molecule are not prevalent in publicly accessible literature, its structure can be understood by analyzing its constituent parts: a central cystine core and two phenylacetyl moieties.

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in determining the most stable (lowest energy) geometry of a molecule. researchgate.netscispace.com For this compound, these calculations would optimize bond lengths, bond angles, and torsion angles to predict its three-dimensional shape.

Below is a table of predicted geometric parameters for key structural features of this compound, based on standard values from DFT calculations on analogous molecules like N-phenylacetamide and dimethyl disulfide. acs.orgxisdxjxsu.asia

ParameterAtoms InvolvedPredicted Value
Bond Lengths
Disulfide BondS-S~2.05 Å
Carbonyl BondC=O~1.23 Å
Amide BondC-N~1.33 Å
Phenyl RingC-C~1.39 Å
Bond Angles
Disulfide LinkageC-S-S~104°
Amide AngleC-N-H~120°
Torsion Angles
Disulfide DihedralC-S-S-C~±90°
Peptide BondO=C-N-H~180° (trans)

Molecular Dynamics Simulations of Conformational Ensembles

While quantum calculations focus on a static, minimum-energy structure, molecular dynamics (MD) simulations provide insight into the molecule's flexibility and the range of shapes, or conformations, it can adopt in a solution over time. acs.orgresearchgate.net An MD simulation of this compound would reveal the dynamic nature of its various rotatable bonds.

The disulfide bond significantly constrains the conformational flexibility of the molecular backbone compared to a linear, non-bridged equivalent. acs.orgnih.gov However, considerable motion is still possible. The most significant source of flexibility is the rotation around the C-S-S-C disulfide dihedral angle. Additional flexibility arises from the rotation of the phenylacetyl groups relative to the cystine core. MD simulations track the trajectories of all atoms over time (typically nanoseconds), generating a "conformational ensemble" which is a collection of all the different structures the molecule explores. acs.org This analysis helps identify the most populated or preferred conformations in a given environment.

The principal torsion angles that define the conformational state of this compound are listed in the table below.

Torsion AngleDescriptionExpected Behavior
χ (C-S-S-C)Defines the conformation of the disulfide bridge.Rotation leads to distinct conformers, often clustering around ±90°.
φ (N-Cα-C'-O)Rotation around the N-Cα bond.Influences the orientation of the phenylacetyl group.
ψ (Cα-C'-O-H)Rotation around the Cα-C' bond of the carboxylic acid.Determines the position of the carboxyl hydrogen.
ω (Cα-C-N-Cα)Rotation around the amide bond.Strongly prefers a planar trans (~180°) conformation.

Structure-Energy Relationship Analysis

The stability of any given conformation is directly related to its potential energy. numberanalytics.com By systematically changing a specific torsion angle and calculating the corresponding energy using quantum chemical methods, a potential energy profile can be constructed. researchgate.netresearchgate.net This analysis reveals the energy barriers between different conformations and identifies the most stable states.

For this compound, the most critical structure-energy relationship is governed by the C-S-S-C dihedral angle. The potential energy curve for a disulfide bond typically shows two equivalent energy minima at approximately +90° and -90° (a "gauche" conformation). researchgate.net The eclipsed conformation (0°) and the anti-periplanar conformation (180°) represent energy maxima due to steric hindrance and electronic repulsion, respectively. The energy barrier for rotation around the S-S bond is significant, meaning the molecule will predominantly reside in one of the gauche conformations.

Conformation FeatureTorsion Angle (χ)Relative Potential EnergyRationale
Skew/Gauche~ ±90°Low (Most Stable)Optimal balance of steric and electronic effects for the disulfide bond. researchgate.net
Syn-periplanar (Eclipsed)~ 0°High (Unstable)Steric repulsion between the groups attached to the sulfur atoms.
Anti-periplanar (Trans)~ 180°Medium-High (Unstable)Repulsion between sulfur lone pairs.

This detailed computational characterization provides a fundamental understanding of the structural preferences and dynamic behavior of this compound at the molecular level.

Chemical Reactivity and Derivatization Studies

Reactions Involving the Disulfide Bridge

The disulfide bond is a key structural feature of N,N'-bis(phenylacetyl)cystine, playing a crucial role in its stability and reactivity.

The disulfide bridge in this compound can participate in redox reactions. It can be reduced to form the corresponding thiol, N-phenylacetylcysteine, and conversely, the thiol can be oxidized to reform the disulfide bond. This interconversion is a fundamental aspect of its chemistry. libretexts.orglibretexts.org

Disulfide exchange reactions are also a characteristic feature. libretexts.org In these reactions, a thiol attacks the disulfide bond, leading to the formation of a new disulfide and a new thiol. libretexts.org This process, also known as disulfide shuffling, does not change the total number of disulfide bonds but alters their arrangement. creative-proteomics.com The rate and equilibrium of these exchange reactions are influenced by factors such as the redox potential of the environment and the presence of catalysts. nih.govuwaterloo.ca In biological systems, enzymes like protein disulfide isomerase (PDI) facilitate such exchanges. creative-proteomics.comnih.gov

The redox state of disulfide bonds is critical in protein folding and stability. researchgate.netwikipedia.org While intracellular environments are generally reducing, leading to free thiols, the extracellular space is more oxidizing, favoring disulfide bond formation. libretexts.orglibretexts.org

The disulfide bond in this compound can be cleaved under reducing conditions. Common laboratory reagents used for this purpose include dithiothreitol (B142953) (DTT) and β-mercaptoethanol. libretexts.orgthermofisher.com These reagents reduce the disulfide to its constituent thiols. thermofisher.com Tris(2-carboxyethyl)phosphine (TCEP) is another effective reducing agent that is more stable and works over a wider pH range. thermofisher.com

The formation of the disulfide bond from the corresponding thiol, N-phenylacetylcysteine, typically occurs under oxidizing conditions. wikipedia.org This can be achieved through air oxidation, especially in the absence of reducing agents, or by using specific oxidizing agents. thermofisher.com The formation of disulfide bonds is a key step in the synthesis of many peptides and proteins, providing structural stability. researchgate.netspringernature.com

Reactivity at the Amide Functionalities

The two amide linkages in this compound, formed between the amino groups of cystine and the phenylacetyl groups, also exhibit characteristic reactivity.

The amide bonds can undergo hydrolysis, particularly under acidic or basic conditions, to yield cystine and phenylacetic acid. smolecule.com The rate of hydrolysis can be influenced by pH and temperature. nih.gov

Transamidation is another important reaction of the amide functionalities. This process involves the exchange of the amine portion of the amide with another amine. nih.govgoogle.com The reaction often requires a catalyst, such as a metal complex or an acid, to proceed at a reasonable rate. nih.govgoogle.comresearchgate.net Transamidation reactions are valuable in synthetic chemistry for creating new amide bonds under specific conditions. nih.govrsc.org

The phenylacetyl groups themselves can be subject to chemical modification, although this is less common than reactions at the disulfide or amide bonds. The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. However, the conditions for such reactions must be carefully chosen to avoid unwanted side reactions at the other functional groups of the molecule.

Derivatization for Specific Research Applications

The chemical reactivity of this compound allows for its derivatization for various research purposes. For instance, the thiol groups generated upon reduction of the disulfide bond can be reacted with a variety of electrophiles. thermofisher.com This allows for the attachment of fluorescent labels, biotin (B1667282) tags, or other reporter molecules, facilitating studies on the localization and interaction of the molecule in biological systems. science.gov

Derivatization can also be used to create analogs with altered properties. For example, modifying the phenylacetyl groups could change the solubility or biological activity of the compound. smolecule.com The ability to selectively react with either the disulfide or the amide groups provides a versatile platform for creating a range of derivatives for specific applications in medicinal chemistry and biochemical research. nih.govdiva-portal.orgresearchgate.net

Interactive Data Table: Reactivity of this compound

Functional GroupReaction TypeReagents/ConditionsProducts
Disulfide Bridge ReductionDithiothreitol (DTT), β-mercaptoethanol, TCEPN-phenylacetylcysteine
Disulfide Bridge Disulfide ExchangeThiols (e.g., glutathione)New disulfide and new thiol
Amide Linkage HydrolysisAcid or baseCystine and Phenylacetic acid
Amide Linkage TransamidationAmine, Catalyst (metal or acid)New amide and Phenylacetamide

Biochemical and Cellular System Interactions Mechanistic Research Focus

Modulation of Enzyme Activities and Biochemical Pathways (In Vitro Studies)

N,n'-Bis(phenylacetyl)cystine is a synthetic derivative of the amino acid cystine, where each amino group is acylated with a phenylacetyl moiety. Its biological effects are primarily linked to its cystine core, which, upon cellular uptake and processing, can influence a variety of metabolic and signaling pathways.

The mechanism by which this compound influences thiol-dependent enzymes is indirect, predicated on its intracellular conversion to cysteine. The thiol (sulfhydryl) group of a cysteine residue is one of the most reactive functional groups in proteins, acting as a potent nucleophile and playing critical roles in the catalytic cycles of numerous enzymes. nih.gov The reactivity of the thiol is enhanced when it is in its ionized thiolate form, which is common at physiological pH. nih.gov

Once this compound is transported into the cell, it is presumed to be reduced to its constituent cysteine monomers (likely after hydrolysis of the phenylacetyl groups). This release of cysteine increases the intracellular pool of this amino acid, which can then be incorporated into proteins, including thiol-dependent enzymes. The functions of these enzymes are intrinsically linked to the redox state of their catalytic cysteine residues, which can be modified in response to cellular signals, forming what are known as "thiol switches". nih.gov These switches can involve the formation of disulfide bonds or other modifications that alter the enzyme's structure and activity. nih.gov Therefore, by acting as a cysteine prodrug, this compound can modulate the activity of enzymes dependent on a reactive cysteine thiol for their function, including caspases involved in apoptosis and various ubiquitin ligases.

The most significant and well-understood biochemical impact of cystine derivatives is on the biosynthesis of glutathione (B108866) (GSH) and the regulation of cellular redox homeostasis. biorxiv.org Glutathione, a tripeptide of glutamate (B1630785), cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and a master antioxidant. nih.govmdpi.com The availability of cysteine is the rate-limiting step in the de novo synthesis of GSH. biorxiv.orgnih.govfrontiersin.org

This compound serves as a stable source for the intracellular delivery of cystine. Following its uptake, the cystine is reduced to two molecules of cysteine. This increase in the intracellular cysteine concentration directly fuels the synthesis of GSH through the sequential action of glutamate-cysteine ligase (GCL) and glutathione synthetase (GSS). mdpi.com

Studies on similar cystine analogs, such as N,N'-diacetyl-l-cystine (DiNAC) and its dimethylester (DACDM), in Chinese Hamster Ovary (CHO) cell models have demonstrated this principle effectively. When used as a substitute for cysteine in cell culture media, these analogs led to a significant increase in the intracellular glutathione pool. nih.govdtu.dk This enhancement of GSH levels helps to regulate the intracellular thiol redox status and protect the cell from oxidative stress by neutralizing reactive oxygen species (ROS). nih.govdtu.dk The relationship between cystine availability, GSH synthesis, and redox balance is summarized in the table below.

ComponentRole in PathwayImpact of this compound SupplyReference
CystinePrimary extracellular source of cysteine.Directly supplied by the compound. biorxiv.org
CysteineRate-limiting substrate for GSH synthesis.Increased intracellular availability upon reduction of cystine. nih.govfrontiersin.org
Glutamate-Cysteine Ligase (GCL)First and rate-limiting enzyme in GSH synthesis.Increased substrate availability (cysteine) drives reaction forward. mdpi.comfrontiersin.org
Glutathione (GSH)Major cellular antioxidant; detoxifies ROS.Cellular pool is increased, enhancing antioxidant capacity. nih.govdtu.dk

Investigation of Cellular Transport Mechanisms

The entry of this compound or its metabolic products into the cell is a critical prerequisite for its biological activity. This process is mediated by specific amino acid transport systems.

Direct transport studies on this compound are not extensively documented. However, the transport mechanisms for its core component, cystine, and its reduced form, cysteine, are well-characterized. It is likely that the large phenylacetyl groups must be cleaved extracellularly or that the compound is recognized by different transporters than those for free cystine.

System xc- : The primary transporter for cystine is the sodium-independent cystine/glutamate antiporter, known as System xc-. biorxiv.org This transporter, a heterodimer composed of the light chain xCT (SLC7A11) and the heavy chain 4F2hc (SLC3A2), imports one molecule of cystine in exchange for one molecule of intracellular glutamate. biorxiv.orgub.edu Many cell types rely on this system to acquire the cystine necessary for GSH synthesis. mdpi.com

ASCT and LAT Systems : Once cystine is reduced to cysteine, or if cysteine is available extracellularly, it is transported by other systems. These include the sodium-dependent Alanine-Serine-Cysteine Transporters (e.g., ASCT2, encoded by SLC1A5) and the sodium-independent L-type Amino Acid Transporters (LATs). plos.orgmdpi.com

Given the bulky N-phenylacetyl groups, it is plausible that this compound itself is not a direct substrate for these transporters. Instead, it may serve as a more stable, soluble precursor that is hydrolyzed in the extracellular environment, releasing cystine that is then promptly taken up by System xc-. google.com

By modulating the activity of amino acid transporters, this compound can significantly influence the homeostatic balance of intracellular amino acids.

The most direct impact is on the intracellular concentrations of cystine, cysteine, and glutamate. The activity of the System xc- antiporter, fueled by the availability of extracellular cystine from this compound, leads to a decrease in intracellular glutamate as it is exported in exchange. biorxiv.org

Furthermore, a high rate of cystine import creates a significant demand on the cell's reducing equivalents, particularly NADPH, which is consumed by thioredoxin reductase and glutathione reductase to reduce cystine to cysteine. nih.gov This links the transport of this single amino acid derivative to the global redox state of the cell and the activity of metabolic pathways that produce NADPH, such as the pentose (B10789219) phosphate (B84403) pathway. nih.gov An abundant supply of cysteine from an external source may also reduce the cell's need to synthesize it de novo from methionine via the transsulfuration pathway, thereby conserving methionine for other cellular processes. frontiersin.org

Mechanistic Studies of Biological Activity in Model Systems

While this compound itself has been used as a model compound in synthetic chemistry, particularly for studying protecting group strategies in peptide synthesis, its direct biological activity has been explored more through the study of closely related analogs in cell culture models. smolecule.com

In studies using Chinese Hamster Ovary (CHO) cells, which are widely used for the production of recombinant therapeutic proteins, cystine analogs like N,N'-diacetyl-l-cystine (DiNAC) and N,N'-diacetyl-l-cystine dimethylester (DACDM) have been investigated as supplements in cell culture media. nih.govdtu.dk The findings from these studies provide mechanistic insights that are highly relevant to this compound.

The key findings from these model systems are summarized below:

Enhanced Glutathione Synthesis : The primary mechanism of action observed was the ability of these cystine analogs to increase the intracellular pool of glutathione. nih.govdtu.dk This suggests that the analogs are efficiently taken up and processed by the cells to provide cysteine, the rate-limiting precursor for GSH synthesis.

Reduction of Oxidative Stress : By boosting GSH levels, the analogs helped mitigate oxidative stress within the cell culture environment. This is crucial in high-density cultures where cellular metabolism generates significant reactive oxygen species. dtu.dk

Improved Recombinant Protein Quality : A notable effect of replacing cysteine with cystine analogs like DACDM was a reduction in product microheterogeneity, such as charge variants and coloration of the final monoclonal antibody product. nih.gov The proposed mechanism is the maintenance of a more stable redox environment, which prevents unwanted modifications of the protein product, such as the disruption of disulfide bonds. nih.gov

Model SystemAnalog StudiedObserved Mechanistic EffectReference
Chinese Hamster Ovary (CHO) CellsN,N'-diacetyl-l-cystine (DiNAC)Served as a stable cysteine source for cell culture. dtu.dk
Chinese Hamster Ovary (CHO) CellsN,N'-diacetyl-l-cystine dimethylester (DACDM)Increased intracellular glutathione pool. nih.govdtu.dk
Chinese Hamster Ovary (CHO) CellsN,N'-diacetyl-l-cystine dimethylester (DACDM)Reduced charge variants and coloration of recombinant proteins. nih.gov
Human Keratinocyte Cell LineN,N'-diacetyl-l-cystine dimethylester (DACDM)Shifted the intracellular redox balance to a more oxidized state, suppressing UVB-induced NF-kB activity. dtu.dk

These studies collectively indicate that the primary biological mechanism of N-acylated cystine derivatives like this compound in model systems is to act as a stable, efficient delivery vehicle for cysteine, thereby enhancing the cell's antioxidant capacity through glutathione synthesis and maintaining redox homeostasis.

Analysis of Antifungal Mechanisms at the Cellular Level (e.g., Hyphal Growth Inhibition)

While direct research specifically detailing the antifungal mechanisms of this compound is limited, the activities of its constituent parts—cysteine derivatives and phenylacetic acid—provide a basis for its potential mechanisms. Cysteine and its derivatives have demonstrated notable antifungal properties, including the inhibition of sporangiospore germination and the disruption of hyphal growth in various fungi. nih.govresearchgate.net

Studies on several Zygomycetes species revealed that treatment with cysteine derivatives led to significant inhibition of fungal growth, with some isolates being completely blocked at concentrations of 10 mM. nih.gov These compounds can induce severe changes in colony morphology and dramatic modifications to the structural organization of hyphae. nih.gov For instance, N-acetyl-cysteine, a related compound, has been shown to induce the accumulation of intracellular reactive oxygen species (ROS), cause leakage from the cell membrane, and lead to defective cell walls in Candida albicans. nih.gov The transition from yeast to hyphal growth is a critical step in the formation of biofilms, which contribute to fungal virulence. nih.gov The ability of cysteine-related compounds to inhibit this hyphal formation is a key aspect of their antifungal effect. nih.govresearchgate.netnih.gov

Furthermore, the phenylacetyl group itself is part of the structure of naturally occurring antibiotics like penicillin G. caymanchem.com Although the entire this compound molecule has not been extensively studied for its antifungal properties, the known effects of its components suggest that its potential mechanism would likely involve the disruption of cell wall integrity, inhibition of hyphal morphogenesis, and induction of oxidative stress, which are common pathways for cysteine-rich antifungal peptides. frontiersin.org

Role as Precursors in Biosynthetic Processes

The compound this compound is a valuable precursor in various synthetic and biosynthetic pathways, primarily due to the strategic placement of its phenylacetyl groups and the central cystine disulfide bridge.

In chemical synthesis, it serves as a precursor for the controlled formation of disulfide bonds in peptides. smolecule.com The phenylacetyl groups act as protecting groups for the amine functionalities of cystine. This protection is stable under conditions used to remove other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), allowing for selective and sequential manipulations in complex peptide synthesis. smolecule.com This property is leveraged in bioconjugation strategies and in the synthesis of cyclic peptides where an intramolecular disulfide bond enhances resistance to enzymatic degradation. smolecule.com

From a biochemical perspective, the components of this compound are involved in significant natural biosynthetic pathways. The phenylacetyl moiety, in the form of phenylacetyl-CoA, is a key intermediate in the aerobic catabolism of phenylacetate (B1230308) in bacteria and is a direct precursor in the industrial biosynthesis of penicillin G by Penicillium chrysogenum. caymanchem.com Phenylacetyl-CoA is also a precursor for other natural products, such as dynaplanin A. researchgate.net The cystine core is central to cysteine metabolism and the synthesis of glutathione, a critical antioxidant. smolecule.com Therefore, this compound is considered a potential precursor for developing drugs that target diseases related to oxidative stress. smolecule.com

ComponentRole as PrecursorRelevant Pathway/Application
Phenylacetyl GroupBiosynthesis of AntibioticsPenicillin G Biosynthesis caymanchem.com
Cystine CoreAntioxidant SynthesisGlutathione Metabolism smolecule.com
Entire MoleculeControlled Peptide SynthesisSynthesis of Cyclic Peptides smolecule.com
Entire MoleculePharmaceutical DevelopmentDrugs Targeting Oxidative Stress smolecule.com

Protein Folding and Stability Studies (Mechanistic)

Use as a Model for Oxidative Protein Folding Investigations

Oxidative protein folding is the process by which a reduced, unfolded protein achieves its native three-dimensional structure through the concurrent formation of correct disulfide bonds. ysu.am Investigating this complex process often requires model systems that can simplify and isolate specific aspects of the folding pathway.

This compound serves as an excellent model system for studying the chemical aspects of disulfide bond formation and its influence on peptide folding. smolecule.com Because the compound provides a stable, pre-formed disulfide bond protected by well-characterized phenylacetyl groups, it allows researchers to study how the presence of a stable disulfide "seed" influences subsequent folding and oxidation steps. smolecule.com

In studies of oxidative folding, a major challenge is the potential for misfolding and aggregation caused by incorrect disulfide pairings. ysu.am By using a derivative like this compound, researchers can synthesize peptide fragments that already contain a native-like disulfide linkage. This allows for the investigation of folding pathways where one disulfide bond is already established, providing insights into how structured intermediates guide the formation of the final protein architecture. This approach helps to dissect the complex interplay between conformational folding and covalent bond formation, which is central to understanding how proteins like RNase A or cyclic cystine knot proteins achieve their final, functional state. ysu.amnih.gov The enzymatic and chemical specificity of the phenylacetyl groups makes this compound a versatile tool for creating specific, partially-oxidized intermediates that are invaluable for mapping these intricate folding landscapes. smolecule.com

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating "n,n'-Bis(phenylacetyl)cystine" from impurities and other related substances.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like "this compound." Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In RP-HPLC, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. insights.bioinsights.bio

For the analysis of "this compound" and related compounds like N-acetylcysteine (NAC) and its oxidized form, N,N'-diacetyl-L-cystine (Di-NAC), a typical RP-HPLC method would employ a C18 column. insights.bioinsights.bio The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous solution, which may contain modifiers like trifluoroacetic acid (TFA) to improve peak shape and resolution. insights.bioinsights.bio Detection is commonly achieved using a UV detector at a wavelength where the analyte absorbs strongly, for instance, around 212 nm. insights.bioinsights.bio

The power of HPLC lies in its ability to separate closely related compounds, allowing for the accurate determination of purity. By comparing the peak area of "this compound" to the total area of all peaks in the chromatogram, its percentage purity can be calculated. Furthermore, HPLC is a quantitative technique. By creating a calibration curve using standards of known concentration, the exact amount of "this compound" in a sample can be determined. insights.bioinsights.bio The method's performance is validated through parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). insights.bioinsights.biod-nb.infojrespharm.com

Table 1: Illustrative HPLC Parameters for Analysis of Cystine Derivatives

Parameter Value Reference
Column C18 (e.g., YMC-Pack Pro C18, 250 x 4.6 mm, 5 µm) insights.bioinsights.bio
Mobile Phase Acetonitrile and water (e.g., 4:96 v/v) with 0.1% TFA insights.bioinsights.bio
Flow Rate 1.0 ml/min insights.bioinsights.bio
Detection UV at 212 nm insights.bioinsights.bio
Column Temperature 25 °C insights.bio
Injection Volume 20 µl insights.bio

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. science.gov However, "this compound," being a relatively large and polar molecule, is non-volatile. alwsci.com To analyze it by GC, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. science.govalwsci.com

Common derivatization techniques for compounds with active hydrogens, such as those found in amino acids and their derivatives, include silylation and acylation. alwsci.comjfda-online.com For instance, reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the carboxyl and amino groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. alwsci.comsigmaaldrich.com These derivatives are significantly more volatile and can be readily analyzed by GC. alwsci.comsigmaaldrich.com

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then detected, often by a flame ionization detector (FID) or a mass spectrometer (MS). science.gov A procedure for the derivatization of S-carboxymethylcysteine to N-acetyl, n-propyl S-carboxymethylcysteinate for GC analysis has been described, highlighting the potential for similar approaches with "this compound". nih.gov

Mass Spectrometry for Molecular Identification and Structural Elucidation

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of organic molecules. nii.ac.jp It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z). uni-goettingen.de

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and large molecules like "this compound." uni-goettingen.deumd.edu In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. umd.edu As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. uni-goettingen.de

A key advantage of ESI is that it typically produces intact molecular ions, often as protonated molecules [M+H]+ or adducts with other cations like sodium [M+Na]+. nii.ac.jpumd.edu This allows for the direct determination of the molecular weight of the compound with high accuracy. nii.ac.jp For "this compound," ESI-MS would be expected to yield a prominent peak corresponding to its protonated form, confirming its molecular mass. The technique is highly sensitive and can be coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. nih.gov

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. uab.edu In an MS/MS experiment, a specific ion (the precursor ion), such as the protonated molecular ion of "this compound," is selected in the first mass analyzer. This selected ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas. nih.gov The resulting fragment ions are then analyzed in a second mass analyzer.

The fragmentation pattern obtained is characteristic of the molecule's structure. libretexts.org For "this compound," fragmentation would likely occur at the amide bonds and the disulfide linkage. The analysis of these fragment ions allows for the confirmation of the connectivity of the different parts of the molecule, such as the phenylacetyl groups and the cystine core. nih.gov A detailed study of the gas-phase fragmentation of protonated cystine has shown that initial cleavages occur at the S-S and C-S bonds. nih.gov Similar fragmentation pathways would be expected for "this compound," providing valuable structural information.

Table 2: Potential Fragmentation Pathways for "this compound" in MS/MS

Precursor Ion (m/z) Fragmentation Type Key Fragment Ions Structural Information Gained
[M+H]+ Cleavage of the disulfide (S-S) bond Ions corresponding to the two resulting thiol fragments Confirms the dimeric nature and the disulfide linkage. nih.gov
[M+H]+ Cleavage of the amide (C-N) bonds Ions corresponding to the loss of one or both phenylacetyl groups Confirms the presence and attachment of the phenylacetyl moieties.
[M+H]+ Cleavage of the carbon-sulfur (C-S) bond Fragment ions resulting from the loss of parts of the cystine backbone Provides further details on the core structure of the molecule. nih.gov

Isotope labeling is a powerful technique used in conjunction with mass spectrometry to trace the fate of atoms and molecules in chemical and biological processes. nih.gov In the context of "this compound," stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) could be incorporated into the molecule. beilstein-journals.orgsilantes.com

For example, by synthesizing "this compound" with ¹³C-labeled phenylacetyl groups, researchers could use MS to follow the metabolism or degradation of the compound. The mass shift introduced by the heavy isotopes allows for the unambiguous identification of the compound and its metabolites against a complex biological background. nih.gov This approach is invaluable for studying reaction mechanisms, metabolic pathways, and the dynamics of metabolic networks. nih.govbeilstein-journals.org The use of stable isotope-labeled internal standards, such as d6-cystine, is also a common practice in quantitative LC-MS/MS assays to improve accuracy and precision. d-nb.infonih.gov

Advanced Spectroscopic Methods for Molecular Characterization of this compound

The molecular structure of this compound is characterized by several key functional groups: two phenyl rings, two secondary amide linkages, two carboxylic acid moieties, and a central disulfide bond. Advanced spectroscopic techniques are essential for confirming its identity and elucidating its structural features. This section details the application of Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and UV-Vis Spectroscopy for the comprehensive characterization of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. For this compound, the FTIR spectrum is expected to exhibit a combination of characteristic absorption bands originating from its constituent parts: the cystine backbone and the phenylacetyl groups.

The presence of the amide functional groups, formed by the reaction of the amino groups of L-cystine with phenylacetic acid, gives rise to distinct vibrational bands. The N-H stretching vibration is typically observed in the region of 3300-3200 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is expected to appear as a strong absorption around 1650-1630 cm⁻¹. The amide II band, resulting from a combination of N-H bending and C-N stretching, is anticipated in the 1550-1520 cm⁻¹ region.

The carboxylic acid groups (-COOH) also have characteristic IR absorptions. A broad O-H stretching band is expected over a wide range, typically from 3300 to 2500 cm⁻¹, often overlapping with other stretching vibrations in this region. The carbonyl (C=O) stretching of the carboxylic acid is expected to produce a strong peak around 1725-1700 cm⁻¹.

The phenylacetyl moieties contribute several other key signals. The aromatic C-H stretching vibrations of the phenyl rings are generally observed above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). The aliphatic C-H stretching from the -CH₂- groups of the phenylacetyl and cystine parts would appear in the 3000-2850 cm⁻¹ range. The characteristic C=C stretching vibrations within the aromatic ring are expected to produce one or more sharp bands in the 1600-1450 cm⁻¹ region.

While the disulfide (S-S) bond is a weak absorber in FTIR spectroscopy, its stretching vibration may sometimes be observed as a weak band in the 540-500 cm⁻¹ range. The identification of this particular functional group is often more reliably achieved using Raman spectroscopy.

By comparing the expected peak locations with the known spectra of its precursors, L-cystine and phenylacetic acid, a detailed interpretation of the this compound spectrum can be achieved. For instance, the disappearance of the primary amine bands of L-cystine and the appearance of the characteristic amide I and II bands would confirm the formation of the amide linkage.

Table 1: Expected FTIR Spectral Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3300-2500 O-H stretch Carboxylic Acid Broad, Strong
3300-3200 N-H stretch Amide Medium
3100-3000 C-H stretch (sp²) Aromatic Ring Medium to Weak
3000-2850 C-H stretch (sp³) -CH₂- Medium to Weak
1725-1700 C=O stretch Carboxylic Acid Strong
1650-1630 C=O stretch (Amide I) Amide Strong
1600-1450 C=C stretch Aromatic Ring Medium, Sharp

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FTIR and is particularly effective for identifying non-polar bonds and symmetric vibrations. It serves as an excellent tool for generating a unique "vibrational fingerprint" of a molecule. For this compound, Raman spectroscopy is especially valuable for detecting the disulfide bond and the vibrations of the aromatic rings.

The disulfide (S-S) stretching vibration, which is often weak or absent in FTIR spectra, typically gives a distinct and readily observable peak in the Raman spectrum, expected in the range of 500-550 cm⁻¹. This provides direct evidence for the integrity of the cystine backbone in the final compound. The C-S stretching vibrations are also Raman active and are expected to appear in the 630-760 cm⁻¹ region. acs.org

The phenyl rings of the phenylacetyl groups will produce several characteristic Raman signals. A strong, sharp peak corresponding to the aromatic ring breathing mode is expected around 1000 cm⁻¹. Other ring vibrations, including C-H in-plane bending and C=C stretching, will also be present in the fingerprint region (typically 600-1600 cm⁻¹).

Similar to FTIR, the carbonyl (C=O) stretching of the amide and carboxylic acid groups will also be visible in the Raman spectrum, generally in the 1600-1750 cm⁻¹ range. While often weaker than in the FTIR spectrum, their presence can corroborate the FTIR findings.

Table 2: Expected Raman Spectral Data for this compound

Raman Shift (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
~1000 Ring Breathing Aromatic Ring Strong
1600-1400 C=C stretch Aromatic Ring Medium
630-760 C-S stretch Thioether linkage Medium

UV-Vis Spectroscopy for Electronic Transitions and Concentration Determination

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is useful for detecting chromophores (light-absorbing groups) within a molecule and for quantitative analysis.

The primary chromophores in this compound are the two phenyl rings and the two amide carbonyl groups. The phenyl rings are expected to give rise to strong absorptions in the ultraviolet region due to π → π* electronic transitions. These typically occur with a primary absorption band around 200-220 nm and a weaker, fine-structured secondary band (the B-band) around 250-270 nm. The presence of the acetyl group attached to the phenyl ring can cause a slight shift in these absorption maxima.

The carbonyl groups of the amide and carboxylic acid functions also exhibit electronic transitions. The n → π* transitions of the carbonyl groups are generally weak and may appear as a shoulder on the tail of the much stronger π → π* absorption bands, typically above 220 nm. The π → π* transitions of the carbonyl groups contribute to the absorption in the far UV region.

The disulfide bond of the cystine moiety also absorbs in the UV region. Aliphatic disulfides typically show a broad, weak absorption band around 250 nm, which arises from an n → σ* transition of the non-bonding electrons on the sulfur atoms to an anti-bonding orbital of the S-S bond. This absorption would likely overlap with the secondary absorption band of the phenyl rings.

UV-Vis spectroscopy is also a valuable tool for determining the concentration of this compound in solution, provided a molar absorptivity coefficient (ε) is determined at a specific wavelength of maximum absorbance (λ_max) by constructing a calibration curve according to the Beer-Lambert law.

Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

Wavelength (λ_max, nm) Electronic Transition Chromophore
~200-220 π → π* Phenyl Ring
~250-270 π → π* (B-band) Phenyl Ring

Applications in Chemical and Materials Science Research

Role as a Building Block in Complex Chemical Synthesis

The inherent structure of n,n'-Bis(phenylacetyl)cystine makes it a strategic starting point for creating larger, more complex molecules.

Precursor in Peptide and Protein Chemical Ligation Strategies

The synthesis of large peptides and proteins is often accomplished by chemically joining smaller, more easily synthesized peptide fragments. A powerful method for achieving this is Native Chemical Ligation (NCL), which forms a native peptide bond between two unprotected peptide segments. nih.govnih.govscispace.com A critical requirement for NCL is the presence of a cysteine residue at the N-terminus of one of the peptide fragments. nih.govscispace.com

In this context, this compound can serve as a protected precursor for a cysteine-containing fragment. The phenylacetyl groups on the nitrogen atoms act as protecting groups, preventing unwanted side reactions. Through enzymatic or chemical cleavage, these groups can be removed to expose the N-terminal amino groups of the cysteine residues, making the molecule available for a planned ligation reaction. This strategy allows for the controlled assembly of complex polypeptide chains. The ligation process involves a chemoselective reaction between a peptide with a C-terminal thioester and another with an N-terminal cysteine, proceeding through a transthioesterification followed by a rapid intramolecular S-to-N acyl shift to form the desired amide bond at the ligation site. scispace.comresearchgate.net

Synthesis of Heterocyclic Compounds and Novel Organic Architectures

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are vital scaffolds in medicinal chemistry and materials science. mdpi.comresearchgate.net The cystine framework within this compound, containing nitrogen, sulfur, and oxygen atoms, provides a rich foundation for the synthesis of novel heterocyclic structures.

The functional groups of the molecule—the carboxylic acids, amides, and the central disulfide bond—can be chemically manipulated to induce ring-forming (cyclization) reactions. For example, the disulfide bond can be reductively cleaved to yield two cysteine derivatives, which can then be used in reactions to form sulfur-containing heterocycles. The presence of both amine and carboxylic acid functionalities allows for intramolecular condensation reactions to form lactams, a common heterocyclic motif. The versatility of this compound as a building block facilitates the creation of diverse molecular architectures for various applications, including drug discovery. researchgate.net

Investigation of Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Cystine derivatives are of particular interest in this field due to their ability to self-organize into well-defined structures.

Self-Assembly of Cystine Derivatives

The self-assembly of molecules is driven by a combination of non-covalent forces such as hydrogen bonding, hydrophobic interactions, and electrostatic forces. In this compound, the phenylacetyl groups provide significant hydrophobic character, while the amide and carboxyl groups are capable of forming strong hydrogen bonds.

This balance of interactions, combined with the conformational constraint imposed by the disulfide bond, guides the molecules to arrange themselves into ordered, higher-level structures like nanofibers, nanorods, or sheets. researchgate.netnih.gov Studies on cysteine and its derivatives have shown they can form amyloid-like nanofibrils, which can act as precursors to larger crystalline structures. researchgate.netnih.govtau.ac.il The dynamic nature of the disulfide bond, which can be reversibly broken and formed under redox conditions, offers a mechanism to control the assembly and disassembly of these supramolecular structures. researchgate.net

Design of Surfactant Systems Based on Cystine Scaffolds

Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They are amphiphilic molecules, meaning they possess both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.

This compound exhibits this amphiphilic nature. The two carboxylic acid groups constitute a polar, hydrophilic head, while the two phenylacetyl groups act as nonpolar, hydrophobic tails. This molecular structure allows it to function as a surfactant, potentially forming micelles or adsorbing at interfaces. The rigid cystine scaffold provides a well-defined structure connecting these two opposing parts, making it a useful model for designing novel surfactant systems with specific properties.

Development of Model Systems for Chemical Biology

The study of complex biological processes often relies on simpler, well-defined chemical systems that mimic specific aspects of the biological environment. mdpi.com The rigid yet tunable structure of cystine derivatives makes them excellent scaffolds for such models. nih.gov

Bis-cystine peptides are recognized for their potential use as cavitands (molecules that can bind other molecules in a cavity) or as models to study molecular recognition. nih.gov The disulfide bond in this compound provides significant conformational rigidity, creating a stable framework. mdpi.com This stability is characteristic of a class of small, disulfide-rich proteins known as cystine-knot miniproteins, which are noted for their exceptional robustness and are used as scaffolds in protein engineering and drug design. nih.govmdpi.com

By using this compound as a model system, researchers can investigate fundamental questions about protein folding, the stabilizing role of disulfide bonds, and how molecular conformation influences biological activity. mdpi.com Computational studies on such molecules help to establish their conformational preferences and dynamic behavior, providing insights that are valuable for the de novo design of molecules with specific functions. nih.gov Furthermore, bis-cysteine peptide macrocycles are significant in therapeutic discovery, and understanding their structure and behavior is a key area of research. nih.govresearchgate.net

Table of Applications for this compound

Field Application Relevant Structural Features
Complex Synthesis Precursor for Peptide Ligation Phenylacetyl (protecting group), N-terminal Cysteine
Precursor for Heterocycles Disulfide bond, Amide and Carboxyl groups
Supramolecular Chemistry Self-Assembling Systems Hydrophobic and Hydrophilic groups, Disulfide bond
Surfactant Design Amphiphilic nature (hydrophilic heads, hydrophobic tails)
Chemical Biology Model for Protein Folding/Stability Rigid disulfide-constrained scaffold
Scaffold for Drug Design Stable cystine-knot-like core

Probing Redox Pathways in Synthetic Constructs

There is no specific information available in the searched scientific literature regarding the use of this compound to probe redox pathways in synthetic constructs. Research in this area tends to focus on other cystine derivatives, such as N,N'-bis(acryloyl)cystamine, for creating redox-responsive hydrogels and polymers. These materials utilize the cleavage of the disulfide bond in the presence of reducing agents like glutathione (B108866) to trigger changes in material properties, but specific kinetic or mechanistic studies using this compound were not found.

Mimicking Disulfide-Rich Protein Motifs

No research articles were identified that describe the use of this compound as a specific mimic for disulfide-rich protein motifs. The study of disulfide-rich peptides is an active area of research, focusing on understanding protein folding and stability. However, these studies typically involve the synthesis of peptides containing cysteine residues that form disulfide bridges within a larger, more complex structure, rather than using a small molecule like this compound as a direct mimic.

Future Research Directions and Emerging Perspectives

Integration with Advanced High-Throughput Screening Methodologies

The exploration of the biological activity of n,n'-Bis(phenylacetyl)cystine can be significantly accelerated by integrating advanced high-throughput screening (HTS) methodologies. Traditional screening methods are often time-consuming and labor-intensive. Modern HTS platforms, however, allow for the rapid screening of vast compound libraries against a multitude of biological targets.

Future research could employ techniques such as liquid chromatography/mass spectrometry (LC/MS)-based screening to rapidly assess the interaction of this compound with various proteins and enzymes. This method is particularly well-suited for identifying compounds that form disulfide bonds with cysteine residues in proteins. Another promising approach is the use of yeast surface display , a powerful tool for screening libraries of cystine-rich peptides, which could be adapted to investigate the binding properties of this compound and its derivatives. nih.gov

These HTS approaches would enable the efficient identification of potential biological targets for this compound, paving the way for more focused mechanistic studies.

Screening MethodPrinciplePotential Application for this compound
LC/MS-Based Screening Identifies binding partners by detecting mass shifts in target molecules after incubation with the compound.Rapidly screen for covalent interactions with cysteine-containing proteins.
Yeast Surface Display Expresses peptides or proteins on the surface of yeast for binding assays.Investigate binding affinity and specificity to a wide range of protein targets.
Fluorescence Polarization Measures changes in the polarization of fluorescently labeled molecules upon binding.Quantify binding kinetics and affinity to purified target proteins.

Exploration of Novel Synthetic Pathways and Biocatalytic Routes

While chemical synthesis of this compound is established, future research should focus on developing more sustainable and efficient synthetic methods. A particularly promising avenue is the exploration of biocatalytic routes, which offer several advantages over traditional chemical synthesis, including milder reaction conditions, higher selectivity, and reduced environmental impact. d-nb.info

Enzymes such as aminoacylases and lipases have shown great potential in the synthesis of N-acylated amino acids. nih.govnih.gov These enzymes could be engineered or screened for their ability to catalyze the acylation of cystine with phenylacetic acid or its derivatives. The use of whole-cell biocatalysts could also be investigated to further streamline the production process. d-nb.info

The development of novel biocatalytic pathways would not only provide a greener route to this compound but also open up possibilities for the synthesis of a diverse range of derivatives with modified acyl groups.

Synthetic ApproachDescriptionAdvantages
Chemical Synthesis Traditional organic synthesis methods using activating agents.Well-established and versatile.
Biocatalysis (Enzymatic) Use of isolated enzymes (e.g., aminoacylases, lipases) to catalyze the acylation reaction.High selectivity, mild reaction conditions, environmentally friendly. d-nb.infonih.gov
Biocatalysis (Whole-Cell) Utilization of microorganisms engineered to produce the desired compound.Can eliminate the need for enzyme purification and cofactor regeneration. d-nb.info

Deeper Mechanistic Investigations into Biological Interactions

Understanding the precise molecular mechanisms through which this compound exerts any biological effects is crucial for its potential development. Future research should focus on elucidating its interactions with cellular components and pathways.

Given its structure, a key area of investigation would be its interaction with the cystine/glutamate (B1630785) antiporter system xc− . This transporter plays a critical role in cellular redox balance by importing cystine for the synthesis of the antioxidant glutathione (B108866). nih.gov Inhibition or modulation of system xc− by this compound could have significant downstream effects on cellular processes.

Furthermore, the biological roles of N-acyl amino acids are increasingly being recognized, with involvement in signaling pathways and receptor interactions. nih.govwikipedia.org Investigating whether this compound or its metabolites can modulate these pathways would be a valuable area of research. Techniques such as cellular thermal shift assays (CETSA) and chemoproteomics could be employed to identify direct cellular targets.

Development of Structure-Function Relationships in Novel Derivatives

A systematic exploration of the structure-function relationships of this compound derivatives will be essential for optimizing its properties. By synthesizing and testing a library of analogs, researchers can identify the key structural features responsible for any observed biological activity.

Modifications could be made to both the phenylacetyl groups and the cystine core . For example, introducing different substituents onto the phenyl rings could alter the compound's steric and electronic properties, potentially influencing its binding affinity and specificity for biological targets. Altering the length and nature of the acyl chains could also impact its lipophilicity and cellular uptake.

The insights gained from these structure-function relationship studies would guide the rational design of novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

Derivative ClassPotential ModificationDesired Outcome
Phenylacetyl Analogs Introduction of electron-donating or -withdrawing groups on the phenyl rings.Enhanced binding affinity, improved selectivity.
Acyl Chain Variants Variation of the acyl chain length and saturation.Modified lipophilicity, altered cellular permeability.
Cystine Core Modifications Replacement of the disulfide bond with a more stable linker.Increased metabolic stability.

The future of research into this compound is poised for significant advancement through the application of modern scientific tools and approaches. By embracing high-throughput screening, exploring novel synthetic routes including biocatalysis, delving deeper into its mechanistic interactions, and systematically developing structure-function relationships, the scientific community can unlock the full potential of this intriguing molecule. These future directions will not only expand our fundamental understanding of N-acylated cystine derivatives but may also lay the groundwork for the development of novel chemical probes or therapeutic leads.

Q & A

Q. Basic Research Focus

  • FTIR : Identify amide bands (~1656 cm⁻¹) and C=C stretching (~1625 cm⁻¹) to confirm functional groups.
  • ¹H/¹³C NMR : Analyze proton environments (e.g., methylene protons in disulfide bridges at ~2.8–3.5 ppm) and carbon shifts for structural validation.
  • Mass Spectrometry : Confirm molecular weight (e.g., 302.41 g/mol for phenylacetyl variants) and purity .

How does the disulfide bond in this compound influence its stability under various storage conditions, and what protocols mitigate degradation?

Advanced Research Focus
The disulfide bond is redox-sensitive and prone to hydrolysis or oxidation, leading to impurities like N-acetylcysteine derivatives.
Mitigation Strategies :

  • Store under inert atmosphere (N₂/Ar) at –20°C.
  • Avoid prolonged exposure to light or moisture.
  • Monitor purity via HPLC post-synthesis and during storage .

What role does this compound play in the development of reduction-sensitive polymeric systems, and how can crosslinking efficiency be quantified?

Advanced Research Focus
The compound serves as a crosslinker in stimuli-responsive hydrogels due to its disulfide bond, which cleaves under reducing conditions (e.g., glutathione).
Quantification Methods :

  • Measure sol-gel transition kinetics using rheology.
  • Track disulfide bond reduction via Ellman’s assay or fluorescence probes .

In protein interaction studies, how is this compound utilized as a photoaffinity labeling reagent, and what validation methods confirm target specificity?

Advanced Research Focus
Derivatives like N,N'-Bis(4-azidobenzoyl)cystine act as heterobifunctional photoaffinity labels.
Workflow :

Labeling : Conjugate via disulfide exchange with protein thiols.

Photoactivation : UV irradiation generates reactive nitrenes for covalent binding.

Validation : Use SDS-PAGE, autoradiography (with ³⁵S-labeled cystine), or monoclonal antibody assays to confirm binding specificity .

What analytical strategies resolve contradictions in purity assessments of this compound across different synthesis batches?

Advanced Research Focus
Discrepancies often arise from residual solvents or byproducts (e.g., N-acetylated impurities).
Resolution Methods :

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities.
  • Elemental Analysis : Verify stoichiometry of C, H, N, and S.
  • TGA/DSC : Assess thermal stability and decomposition profiles .

How should researchers design experiments to investigate the metabolic pathways involving phenylacetylated cystine derivatives in biological systems?

Q. Advanced Research Focus

  • In Vitro Models : Incubate derivatives with liver microsomes or cell lysates to track metabolites via LC-MS/MS.
  • Isotopic Labeling : Use ¹³C/¹⁵N-labeled cystine to trace incorporation into proteins or glutathione pathways.
  • Enzymatic Assays : Test interactions with enzymes like phenylacetate-CoA ligases using kinetic profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.